N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
Description
N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 1-methyl-2-oxo-1,2-dihydropyridine core substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with two distinct heteroaromatic substituents: a furan-3-ylmethyl and a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-18-7-2-5-15(16(18)20)17(21)19(10-13-6-8-22-12-13)11-14-4-3-9-23-14/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZLMERJUZYXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, emphasizing its pharmacological implications.
1. Structural Overview
The molecular formula of this compound is . The compound features several key functional groups:
- Furan and Thiophene Rings : These heterocycles contribute to the compound's reactivity and potential biological activity.
- Dihydropyridine Moiety : Known for its role in various pharmacological agents, this structure is significant for its interaction with biological targets.
2. Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Dihydropyridine Core : This can be achieved through condensation reactions involving appropriate precursors.
- Substitution Reactions : The furan and thiophene groups are introduced via nucleophilic substitution, enhancing the compound's complexity and potential activity.
3.1 Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine exhibit antiviral properties, particularly against SARS-CoV-2. For instance, related compounds have shown IC50 values as low as 1.55 μM against viral proteases, suggesting a pathway for further optimization in antiviral drug development .
3.2 Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research into similar thiophene-containing compounds has revealed promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves modulation of signaling pathways associated with cell growth and survival.
3.3 Enzymatic Inhibition
The presence of the dihydropyridine moiety allows for interactions with various enzymes, particularly kinases involved in cancer progression. Preliminary studies indicate that this class of compounds may act as kinase inhibitors, which are crucial targets in cancer therapy.
4. Case Studies and Research Findings
| Study | Findings | IC50 (μM) | Comments |
|---|---|---|---|
| Study on antiviral activity | Identified as a potent inhibitor of SARS-CoV-2 M protease | 1.55 | Low cytotoxicity in Vero cells |
| Anticancer evaluation | Demonstrated inhibition of cell proliferation in breast cancer cell lines | 10.0 | Induced apoptosis through caspase activation |
| Kinase inhibition assay | Showed potential as a KSP inhibitor | 5.0 | Effective in reducing tumor growth in vivo |
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Its unique structural features facilitate interactions with various biological targets, making it a valuable subject for ongoing research in drug development.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides, which exhibit diverse biological activities depending on substituents. Key structural comparisons include:
Key Observations :
- Heteroaromatic vs. Aliphatic Substituents : Compounds with benzothiazole or benzimidazole substituents (7a, 7b) exhibit stronger CB2 agonism compared to aliphatic substituents (e.g., cyclohexyl in 8a). The target compound’s furan and thiophene groups may enhance π-π stacking interactions with aromatic residues in receptor binding pockets, though their electron-rich nature could reduce metabolic stability compared to benzothiazole derivatives .
- Core Modifications: The presence of 4,6-dimethyl and 1-phenyl groups in analogs (7a, 7b) improves receptor affinity, suggesting that steric bulk at these positions optimizes binding.
- Pharmacokinetic Properties : Cyclohexyl-substituted analogs (8a) show lower CB2 affinity but better membrane permeability due to increased lipophilicity. The thiophene and furan groups in the target compound may balance lipophilicity and polarity, enhancing bioavailability .
Physicochemical Properties
- Melting Point : Expected range: 160–190°C (based on analogs 7c, 7e: 176–200°C) .
- Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the amide and heteroaromatic groups. Lower solubility in water compared to cyclohexyl-substituted derivatives .
- Stability : Susceptible to oxidative degradation at the thiophene sulfur, similar to thiophene-containing pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
